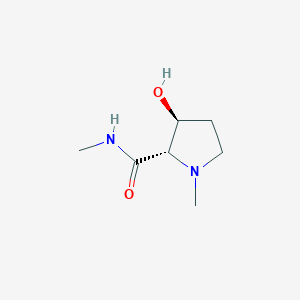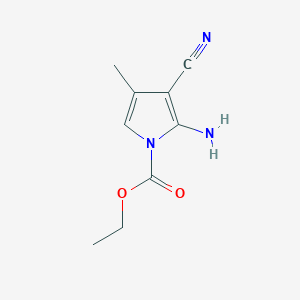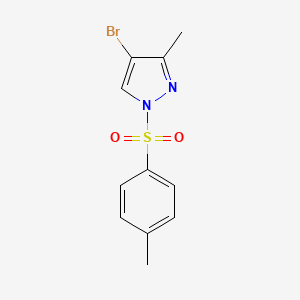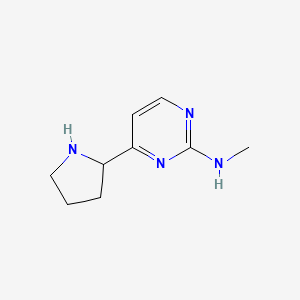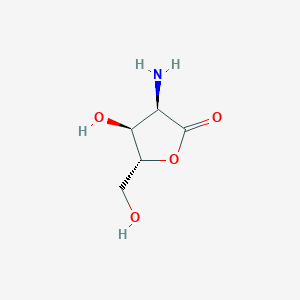![molecular formula C6H3ClN2O B12865047 6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)
6-Chloroisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloroisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: The compound can participate in [4+2] cycloaddition reactions with dienes.
Oxidation: Oxidative conditions can modify the isoxazole ring, often using reagents like hydrogen peroxide or peracids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazolo[4,5-c]pyridine derivative .
Wissenschaftliche Forschungsanwendungen
6-Chloroisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the conversion of steroid precursors into androgens and estrogens . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating hormone-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the isoxazole ring.
Isoxazolo[5,4-b]pyridine: Another structural isomer with different biological activities.
Uniqueness
6-Chloroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity compared to its isomers .
Eigenschaften
Molekularformel |
C6H3ClN2O |
|---|---|
Molekulargewicht |
154.55 g/mol |
IUPAC-Name |
6-chloro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H |
InChI-Schlüssel |
VDKUALVKESALLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



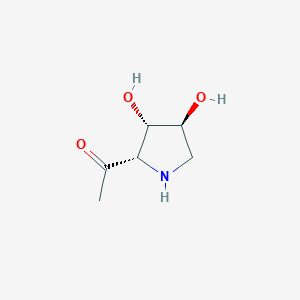
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)

